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Compound of Interest

Compound Name: Lacinilene C

Cat. No.: B113472

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Lacinilene C, a sesquiterpenoid found in Gossypium hirsutum. The information presented
herein is intended to support research and development efforts in natural product chemistry
and drug discovery.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) has established the molecular formula of
Lacinilene C as CisH180s. The exact mass provides a fundamental data point for its
identification.

Table 1: High-Resolution Mass Spectrometry Data for Lacinilene C

Parameter Value
Molecular Formula Ci15H1803
Exact Mass 246.1256 g/mol

Experimental Protocol: Mass Spectrometry

A general protocol for the mass spectral analysis of sesquiterpenoids like Lacinilene C
involves the following steps:
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o Sample Preparation: A purified sample of Lacinilene C is dissolved in a suitable volatile
solvent, such as methanol or acetonitrile.

« lonization: Electrospray ionization (ESI) is a common technique for the analysis of
moderately polar compounds like Lacinilene C. The sample solution is introduced into the
mass spectrometer, where it is nebulized and ionized, typically forming protonated molecules
[M+H]* or sodiated adducts [M+Na]*.

o Mass Analysis: The ionized molecules are then guided into a high-resolution mass analyzer,
such as a time-of-flight (TOF) or Orbitrap instrument. These analyzers are capable of
measuring the mass-to-charge ratio (m/z) of the ions with high accuracy.

o Data Acquisition and Analysis: The instrument records the m/z values of the detected ions.
The elemental composition is then determined from the accurate mass measurement using
specialized software. For fragmentation studies (MS/MS), a specific precursor ion (e.g., the
molecular ion) is selected, fragmented, and the resulting product ions are analyzed to
provide structural information.

The following diagram illustrates a generalized workflow for mass spectrometry analysis of
natural products.

Mass Spectrometry Analysis \1 ‘ Fragmentation Analysis (MSIMS)

‘Sample Preparation
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A generalized workflow for mass spectrometry analysis.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Data

Due to the absence of publicly available, experimentally determined *H and 3C NMR data for
Lacinilene C in the scientific literature, this section will present predicted NMR data based on
computational models. It is crucial to note that these are theoretical values and should be
confirmed by experimental data.

Disclaimer: The following NMR data are predicted and have not been experimentally verified.

Table 2: Predicted tH NMR Chemical Shifts for Lacinilene C

Position Predicted Chemical Shift (ppm)

Data not available in published literature

Table 3: Predicted 13C NMR Chemical Shifts for Lacinilene C

Position Predicted Chemical Shift (ppm)

Data not available in published literature

Experimental Protocol: NMR Spectroscopy

A standard protocol for acquiring *H, 13C, and 2D NMR spectra of a sesquiterpenoid like
Lacinilene C is outlined below:

o Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.7
mL of a deuterated solvent (e.g., CDCIs, CDsOD, or DMSO-de) in a 5 mm NMR tube.
Tetramethylsilane (TMS) is typically added as an internal standard (& 0.00 ppm).

* 'H NMR Spectroscopy: A one-dimensional *H NMR spectrum is acquired to determine the
chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values)
of the protons.
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e 13C NMR Spectroscopy: A one-dimensional proton-decoupled *3C NMR spectrum is recorded
to identify the chemical shifts of all unique carbon atoms in the molecule. DEPT
(Distortionless Enhancement by Polarization Transfer) experiments can be used to
differentiate between CH, CHz, and CHs groups.

o 2D NMR Spectroscopy:

o COSY (Correlation Spectroscopy): This experiment identifies proton-proton spin-spin
couplings, revealing which protons are adjacent to each other in the molecule.

o HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly
bonded proton and carbon atoms.

o HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations
between protons and carbons that are two or three bonds apart, which is crucial for
assembling the carbon skeleton.

o Data Processing and Analysis: The acquired NMR data is processed using specialized
software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase
correction, baseline correction, and peak picking to extract the chemical shifts and coupling
constants.

The logical relationship for structure elucidation using various NMR techniques is depicted in
the following diagram.
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Logical workflow for NMR-based structure elucidation.

Signaling Pathways

Currently, there is no publicly available information detailing the specific signaling pathways
modulated by Lacinilene C. Further biological studies are required to elucidate its mechanism
of action and potential therapeutic targets.

Conclusion

This technical guide summarizes the available spectroscopic data for Lacinilene C and
provides standardized experimental protocols for its analysis. The lack of experimentally
verified NMR data highlights an area for future research. The information provided herein
serves as a foundational resource for scientists engaged in the study and development of this
natural product.
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 To cite this document: BenchChem. [Spectroscopic Profile of Lacinilene C: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b113472#spectroscopic-data-of-lacinilene-c-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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